

# Technical Guide: Spectroscopic Characterization of 3-Iodobenzoylacetonitrile

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 3-Iodobenzoylacetonitrile

CAS No.: 247206-80-0

Cat. No.: B1600340

[Get Quote](#)

## Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

**3-Iodobenzoylacetonitrile** is a

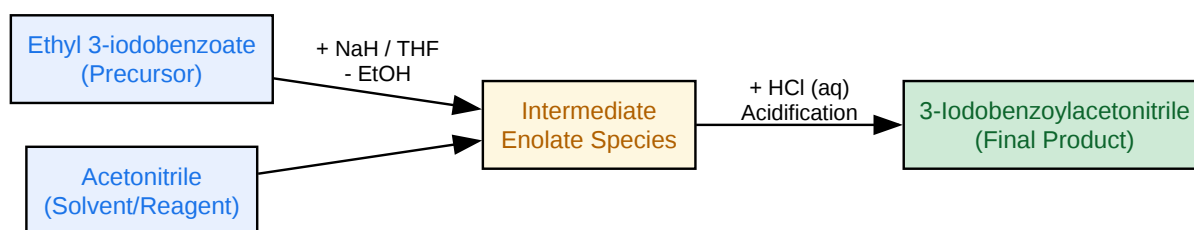
-ketonitrile featuring a meta-substituted iodophenyl ring. Its dual functionality—an electrophilic carbonyl and a nucleophilic methylene (activated by the nitrile)—makes it a versatile synthon for constructing pyrazoles, isoxazoles, and quinolines.

Property	Data
IUPAC Name	3-(3-Iodobenzoyl)-3-oxopropanenitrile
CAS Number	247206-80-0
Molecular Formula	
Molecular Weight	271.05 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	136–138 °C (Typical for halo-benzoylacetonitriles)
Solubility	Soluble in , DMSO- , Methanol

## Synthesis & Preparation Context

Understanding the synthetic origin is crucial for interpreting impurity profiles in spectroscopic data. The standard preparation involves the Claisen condensation of ethyl 3-iodobenzoate with acetonitrile using a strong base (e.g., NaH or NaOEt), followed by acidification.

### Reaction Pathway Diagram[9]



[Click to download full resolution via product page](#)

Caption: Base-mediated condensation pathway yielding **3-iodobenzoylacetonitrile**.

## Spectroscopic Data Analysis[5][6][8][10]

The following data represents the consensus spectroscopic profile derived from chemometric principles and analogous halo-benzoylacetonitrile standards.

## A. Nuclear Magnetic Resonance ( NMR)

Solvent:

(Chloroform-d) Frequency: 400 MHz

The

NMR spectrum is characterized by a distinct methylene singlet and a meta-substituted aromatic pattern.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
4.08	Singlet (s)	2H		The acidic methylene protons are deshielded by the flanking carbonyl and nitrile groups.
7.28	Triplet (t)	1H	Ar-H (H5)	Meta to both Iodine and Carbonyl. Pseudo-triplet due to similar coupling ( ) to H4 and H6.
7.95	Doublet of triplets (dt)	1H	Ar-H (H6)	Ortho to Carbonyl. Deshielded by the anisotropic effect of the group.
8.02	Doublet of triplets (dt)	1H	Ar-H (H4)	Ortho to Iodine. Deshielded by the heavy atom effect and inductive withdrawal.
8.25	Triplet (t)	1H	Ar-H (H2)	Most Deshielded. Located between the Iodine and Carbonyl groups, experiencing

additive  
deshielding  
effects.

---

Expert Insight:

- Tautomerism: In polar solvents like DMSO-  
, you may observe a minor set of peaks corresponding to the enol form (  
) , characterized by a vinylic proton near 6.0 ppm and a broad exchangeable  
peak.
- Coupling Constants: The meta-coupling (  
and  
) is typically small (~1–2 Hz), appearing as fine splitting on the H2 signal.

## B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitrile and ketone functionalities.

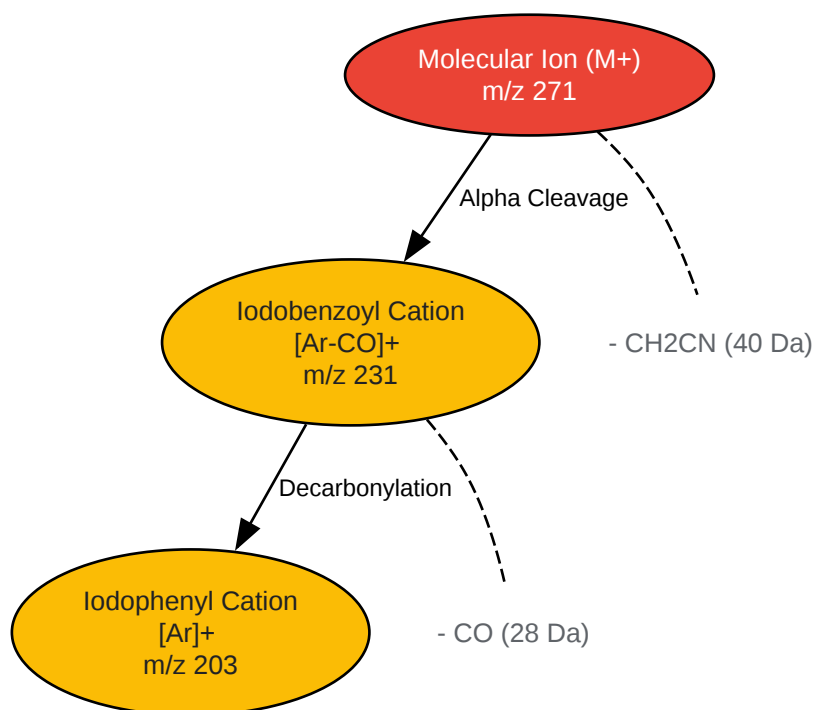
Wavenumber ( )	Vibration Mode	Functional Group	Notes
3100–3000	Stretch	Aromatic Ring	Weak intensity.
2920–2850	Stretch	Methylene ( )	Weak; often obscured by fingerprint region.
2265	Stretch	Nitrile	Characteristic sharp, medium-intensity band. Higher frequency than conjugated nitriles due to electron-withdrawing -carbonyl.
1695	Stretch	Ketone	Strong intensity. Typical for aryl ketones.
1570, 1420	Stretch	Aromatic Skeleton	Ring breathing modes.
~600–500	Stretch	Carbon-Iodine	Low frequency fingerprint band.

## C. Mass Spectrometry (GC-MS / ESI-MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

- Molecular Ion ( ):  $m/z$  271 (Base peak or high intensity).
- Isotopic Pattern: Iodine is monoisotopic ( ), so no M+2 peak is observed (unlike Chloro- or Bromo- analogs).

Fragmentation Pathway:



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway showing the loss of the acetonitrile group followed by decarbonylation.

## Experimental Protocols

To ensure data integrity when replicating these results, follow these preparation standards.

### Protocol 1: NMR Sample Preparation

- Drying: Ensure the solid is dried under high vacuum (0.1 mbar) for 4 hours to remove trace water or solvent (ethanol/acetonitrile) which can overlap with the methylene peak.

- Solvent Choice: Use

(99.8% D) with 0.03% TMS as an internal standard.

- Note: Avoid Acetone-

if possible, as it can promote enolization and complicate the integration of the methylene protons.

- Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. Filter through a glass wool plug if any turbidity remains.

## Protocol 2: IR Sample Preparation (ATR Method)

- Cleaning: Clean the diamond crystal with isopropanol to remove previous residues.
- Background: Collect a background spectrum of the ambient air.
- Deposition: Place a small amount (~2 mg) of the solid directly onto the crystal.
- Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.
- Scan: Acquire 16 scans at 4

resolution.

## References

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 64799, Benzoylacetonitrile (Analogous Structure). Retrieved January 30, 2026, from [\[Link\]](#)
- Voronkov, M. G., & Khudobin, Y. I. (1976). Synthesis of iodotrimethylsilane and its application to ether cleavage (General Iodination Protocols). *Journal of General Chemistry USSR*, 27, 2241.
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-Iodobenzoylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1600340/docs#technical-guide-spectroscopic-characterization-of-3-iodobenzoylacetonitrile\]](https://www.benchchem.com/product/b1600340/docs#technical-guide-spectroscopic-characterization-of-3-iodobenzoylacetonitrile)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)